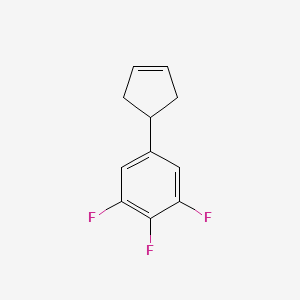![molecular formula C12H2Br6O B15167122 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan CAS No. 617708-25-5](/img/structure/B15167122.png)
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents like chloroform or carbon tetrachloride and catalysts such as iron or aluminum bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired hexabrominated product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation and reduction can lead to the formation of different oxygenated or deoxygenated derivatives.
Aplicaciones Científicas De Investigación
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied for its potential impact as a persistent organic pollutant and its behavior in the environment.
Materials Chemistry: The compound is used in the development of flame retardants and other materials with specific properties.
Biological Studies: Research is conducted to understand its effects on biological systems and its potential use in biomedical applications.
Industrial Applications: It is used in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can interact with biological molecules, potentially leading to disruption of normal cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,7,8,9-Hexabromodibenzo[b,d]furan: Another hexabrominated derivative with bromine atoms at different positions.
1,2,3,4,7,8-Hexabromodibenzo[b,d]dioxin: A related compound with a similar structure but different functional groups.
Uniqueness
1,2,4,6,7,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired, such as in the development of flame retardants and other specialized materials.
Propiedades
Número CAS |
617708-25-5 |
|---|---|
Fórmula molecular |
C12H2Br6O |
Peso molecular |
641.6 g/mol |
Nombre IUPAC |
1,2,4,6,7,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-5(15)10(18)12-7(3)8-9(17)4(14)2-6(16)11(8)19-12/h1-2H |
Clave InChI |
MAFNSYBTQUTFJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Br)Br)OC3=C2C(=C(C=C3Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B15167063.png)
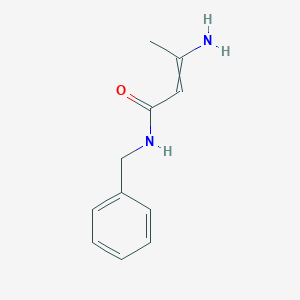
![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)
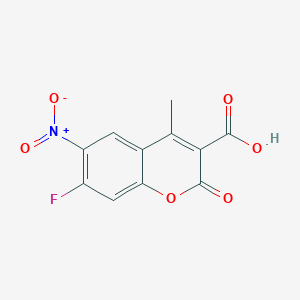
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)
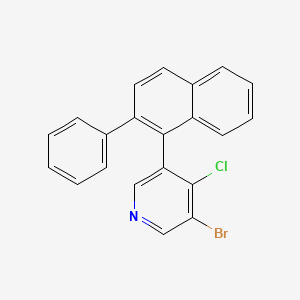
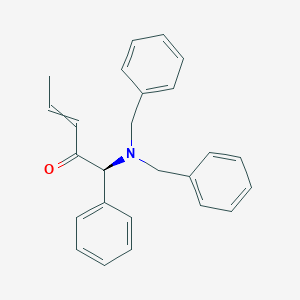
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
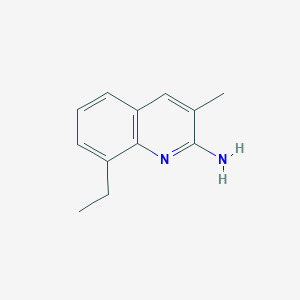
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
